

Ethyl 2-fluoroisobutyrate CAS 55816-69-8

physicochemical data

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Compound of Interest

Compound Name: Ethyl 2-fluoroisobutyrate

Cat. No.: B1311325

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An In-depth Technical Guide to **Ethyl 2-fluoroisobutyrate** (CAS 55816-69-8)

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and quality control of **Ethyl 2-fluoroisobutyrate**, a valuable reagent in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in drug development.

Physicochemical Data

Ethyl 2-fluoroisobutyrate is a clear, colorless to pale yellow liquid.^[1] Its key physicochemical properties are summarized in the tables below.

Table 1: General and Physical Properties

Property	Value	Source(s)
Appearance	Clear colorless to pale yellow liquid	[1]
Molecular Formula	C6H11FO2	[1][2]
Molecular Weight	134.15 g/mol	[1][2]
Boiling Point	120-126 °C	[3]
Density	0.982 g/cm ³ (Predicted)	
Refractive Index	1.3770-1.3820 @ 20°C	[1]
Flash Point	33 °C	
Solubility	Not miscible or difficult to mix with water	[2][4]

Table 2: Chemical Identifiers

Identifier	Value	Source(s)
CAS Number	55816-69-8	[1][2][5]
IUPAC Name	ethyl 2-fluoro-2-methylpropanoate	[1][2]
Synonyms	ethyl 2-fluoroisobutyrate, propanoic acid, 2-fluoro-2-methyl-, ethyl ester	[2]
InChI Key	CJRQQJKWNULSFQ-UHFFFAOYSA-N	[1][2]
SMILES	CCOC(=O)C(C)(C)F	[1][2]

Experimental Protocols

This section details the general methodologies for determining the key physicochemical properties of liquid organic compounds like **Ethyl 2-fluoroisobutyrate**.

Boiling Point Determination (Micro Method)

The boiling point of a small quantity of liquid can be determined using the capillary tube method.

- Apparatus: Thiele tube or oil bath, thermometer, capillary tube (sealed at one end), small test tube.
- Procedure:
 - A small amount of the liquid is placed in the test tube.
 - A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
 - The test tube is attached to a thermometer and heated in a Thiele tube or oil bath.
 - As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
 - The heat source is removed, and the liquid is allowed to cool.
 - The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Density Determination

The density of a liquid can be accurately measured using a digital density meter, following a standard method such as ASTM D4052.

- Apparatus: Digital density meter.
- Procedure:
 - The instrument is calibrated using a certified reference standard.
 - The sample is injected into the oscillating U-tube of the density meter.
 - The instrument measures the oscillation period of the U-tube containing the sample.

- The density is calculated from the oscillation period and displayed by the instrument.

Refractive Index Measurement

The refractive index is determined using a refractometer.

- Apparatus: Abbe refractometer or a digital refractometer.
- Procedure:
 - The prism of the refractometer is cleaned and calibrated with a standard of known refractive index.
 - A few drops of the sample are placed on the prism.
 - For an Abbe refractometer, the light source is adjusted, and the prisms are brought into position. The borderline between the light and dark fields is brought into focus and aligned with the crosshairs.
 - The refractive index is read from the instrument's scale. Digital refractometers provide a direct reading.

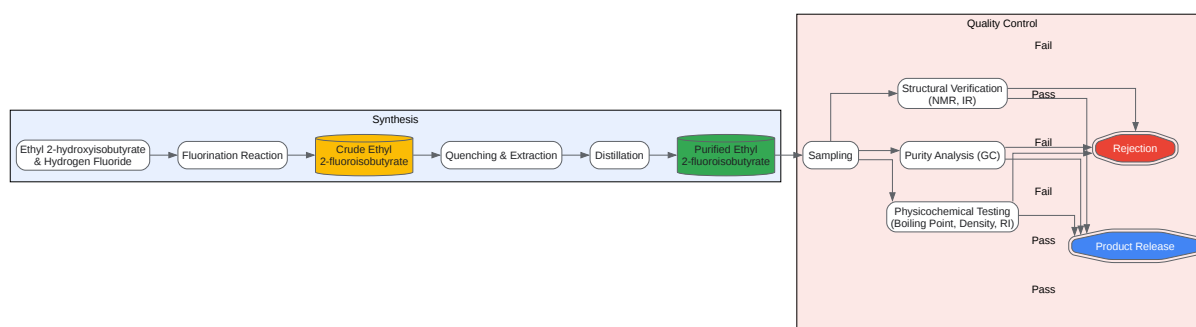
Flash Point Determination

The flash point can be determined using either a closed-cup or open-cup method. Common standards include ASTM D93 (Pensky-Martens closed-cup) and ASTM D92 (Cleveland open-cup).

- Apparatus: Pensky-Martens closed-cup tester or Cleveland open-cup tester.
- Procedure (Closed-Cup):
 - The sample is placed in the test cup and heated at a slow, constant rate.
 - A small flame is periodically introduced into the vapor space above the liquid.
 - The flash point is the lowest temperature at which the vapors ignite to produce a brief flash.

Synthesis and Quality Control Workflow

A common method for the synthesis of **Ethyl 2-fluoroisobutyrate** involves the fluorination of ethyl 2-hydroxyisobutyrate. The following diagram illustrates a logical workflow for its synthesis and subsequent quality control.



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Caption: Synthesis and Quality Control Workflow for **Ethyl 2-fluoroisobutyrate**.

Spectroscopic Analysis

Spectroscopic techniques are crucial for the structural elucidation and confirmation of **Ethyl 2-fluoroisobutyrate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

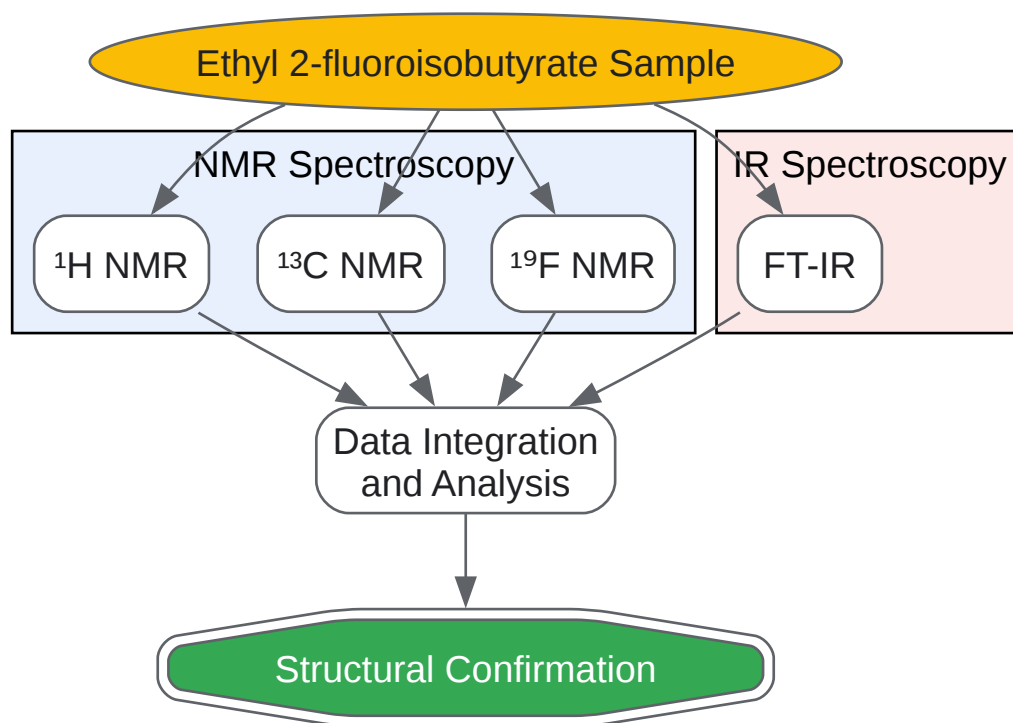
- ^1H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key expected signals include a quartet for the methylene protons ($-\text{OCH}_2-$), a triplet for the methyl protons of the ethyl group ($-\text{CH}_3$), and a singlet or a doublet (due to coupling with fluorine) for the two methyl groups of the isobutyrate moiety.
- ^{13}C NMR: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in a unique electronic environment. Expected signals would correspond to the carbonyl carbon, the quaternary carbon attached to fluorine, the methylene carbon of the ethyl group, and the two equivalent methyl carbons of the isobutyrate, and the methyl carbon of the ethyl group.
- ^{19}F NMR: Fluorine-19 NMR is a powerful tool to confirm the presence and environment of the fluorine atom. A single resonance would be expected for the fluorine atom in **Ethyl 2-fluoroisobutyrate**.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key characteristic absorption bands for **Ethyl 2-fluoroisobutyrate** would include:

- A strong absorption band around $1740\text{--}1760\text{ cm}^{-1}$ corresponding to the $\text{C}=\text{O}$ stretching of the ester group.
- C-O stretching bands in the region of $1000\text{--}1300\text{ cm}^{-1}$.
- C-H stretching bands from the alkyl groups around $2850\text{--}3000\text{ cm}^{-1}$.
- A C-F stretching band, typically in the $1000\text{--}1400\text{ cm}^{-1}$ region, which may overlap with C-O stretching bands.

The following diagram illustrates the logical flow of spectroscopic data analysis for structural confirmation.



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Caption: Spectroscopic Analysis Workflow for Structural Elucidation.

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